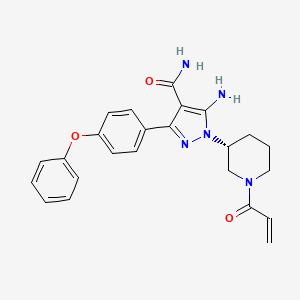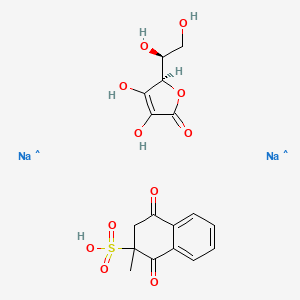![molecular formula C18H24ClNO2 B560605 10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)
10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride
Overview
Description
LH secretion antagonist 1 is a compound known for its ability to inhibit the secretion of luteinizing hormone. This compound has shown potential as an analgesic and is also used in various scientific research applications .
Preparation Methods
The synthesis of LH secretion antagonist 1 involves the use of click chemistry. It contains an alkyne group that can react with molecules containing an azide group through a copper-catalyzed azide-alkyne cycloaddition reaction . Industrial production methods for this compound are not widely documented, but the use of click chemistry suggests a relatively straightforward synthetic route.
Chemical Reactions Analysis
LH secretion antagonist 1 undergoes several types of chemical reactions:
Substitution Reactions: The alkyne group in the compound can participate in substitution reactions with azide-containing molecules.
Cycloaddition Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction for this compound, leading to the formation of triazole rings.
Common reagents used in these reactions include copper catalysts and azide-containing molecules. The major products formed from these reactions are triazole derivatives.
Scientific Research Applications
LH secretion antagonist 1 has a wide range of scientific research applications:
Mechanism of Action
LH secretion antagonist 1 exerts its effects by inhibiting the secretion of luteinizing hormone. It acts on the hypothalamic-pituitary-gonadal axis, leading to a reduction in the levels of luteinizing hormone and follicle-stimulating hormone . This inhibition is achieved through the compound’s interaction with specific receptors in the pituitary gland, preventing the release of these hormones .
Comparison with Similar Compounds
LH secretion antagonist 1 can be compared with other luteinizing hormone-releasing hormone (LHRH) antagonists:
Ganirelix: Like LH secretion antagonist 1, ganirelix is a GnRH antagonist used to control ovulation by inhibiting premature luteinizing hormone surges.
Cetrorelix: Another GnRH antagonist, cetrorelix, is used in assisted reproduction to prevent premature ovulation.
LH secretion antagonist 1 is unique due to its potential analgesic properties and its use in click chemistry, which sets it apart from other LHRH antagonists that are primarily used in reproductive medicine .
Properties
IUPAC Name |
10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMJGORSSKPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)


![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)



![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
